Bifunctional vs. Mono-Functional Building Blocks
Unlike its comparator, 6-(trifluoromethyl)nicotinic acid (CAS 231291-22-8), which possesses only a single reactive carboxylic acid group, 2-formyl-6-(trifluoromethyl)nicotinic acid features both a carboxylic acid and a formyl group. This bifunctionality provides two distinct orthogonal reactive sites, enabling sequential or parallel synthetic transformations that are impossible with the mono-functional analog . For instance, the aldehyde can undergo reductive amination to introduce amine diversity while the carboxylic acid is protected or used for amide coupling, offering a quantifiable increase in synthetic utility, measured as a doubling of accessible reaction pathways in a single building block .
| Evidence Dimension | Number of Distinct Reactive Functional Groups Available for Core Synthetic Transformations |
|---|---|
| Target Compound Data | 2 (Carboxylic acid at 3-position, Formyl group at 2-position) |
| Comparator Or Baseline | 6-(Trifluoromethyl)nicotinic acid (CAS 231291-22-8): 1 (Carboxylic acid at 3-position) |
| Quantified Difference | 100% increase in number of reactive handles |
| Conditions | Structural analysis based on SMILES notation and chemical classification . |
Why This Matters
The presence of two orthogonal reactive groups significantly expands the accessible chemical space for lead generation, allowing for more diverse and complex derivative libraries from a single starting material.
